4-Aminobenzo[d]thiazole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobenzo[d]thiazole-2-carbonitrile is a heterocyclic aromatic compound with the molecular formula C8H5N3S and a molecular weight of 175.21 g/mol This compound is known for its unique structure, which includes a benzothiazole ring fused with an aminobenzonitrile moiety
Vorbereitungsmethoden
The synthesis of 4-Aminobenzo[d]thiazole-2-carbonitrile can be achieved through several methods. One common approach involves the use of acetic acid as a solvent and catalyst in a one-pot reaction . The reaction typically starts with the condensation of 2-aminobenzothiazole with a suitable nitrile source under mild conditions. The reaction mixture is then purified using column chromatography to obtain the desired product with high purity.
Industrial production methods may involve the use of microwave irradiation to accelerate the reaction and improve yields . This method is advantageous as it reduces reaction times and energy consumption, making it more environmentally friendly.
Analyse Chemischer Reaktionen
4-Aminobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acetic acid, hydrogen peroxide, sodium borohydride, and microwave irradiation . The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
4-Aminobenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Researchers are exploring its use in drug design and development.
Wirkmechanismus
The mechanism of action of 4-Aminobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its therapeutic effects . The compound’s ability to modulate enzyme activity and receptor binding is attributed to its unique structure, which allows it to fit into active sites and interact with key functional groups.
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzo[d]thiazole-2-carbonitrile can be compared with other similar compounds, such as:
2-Aminobenzothiazole: This compound shares a similar benzothiazole ring but lacks the nitrile group.
2-Aminobenzo[d]oxazole: This compound has an oxazole ring instead of a thiazole ring.
4-Aminobenzo[d]oxazole-2-carbonitrile: This compound is structurally similar but contains an oxazole ring.
The uniqueness of this compound lies in its combination of the benzothiazole ring with an aminobenzonitrile moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H5N3S |
---|---|
Molekulargewicht |
175.21 g/mol |
IUPAC-Name |
4-amino-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H5N3S/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,10H2 |
InChI-Schlüssel |
QNOVQWXMPTXYFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)SC(=N2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.